molecular formula C21H26N4O2S B11000856 4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide

4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B11000856
M. Wt: 398.5 g/mol
InChI Key: XCYCWSJGCXOUSX-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a benzyl group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the methylsulfanyl-substituted phenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its interactions with molecular targets.

Properties

Molecular Formula

C21H26N4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

4-benzyl-N-[2-(3-methylsulfanylanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O2S/c1-28-19-9-5-8-18(14-19)23-20(26)15-22-21(27)25-12-10-24(11-13-25)16-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,22,27)(H,23,26)

InChI Key

XCYCWSJGCXOUSX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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